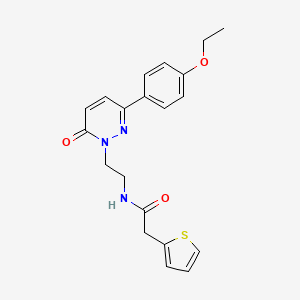

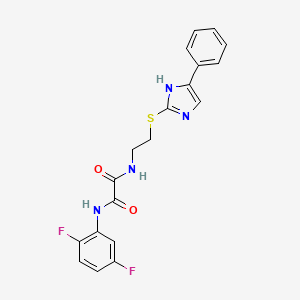

![molecular formula C6H5F3N6 B2858725 (3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine CAS No. 325990-23-6](/img/structure/B2858725.png)

(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine” is a derivative of the 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine family . It is synthesized by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .

Synthesis Analysis

The synthesis of a wide variety of 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine derivatives, including “(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine”, is achieved by treating 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine . This process yields the target compounds under mild reaction conditions .Molecular Structure Analysis

The molecular structure of “(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine” is complex, with a trifluoromethyl group attached to a triazolopyridazine ring. The compound has been found in complex with BRD4 bromodomain 1 (BD1), a protein involved in transcription regulation .Applications De Recherche Scientifique

Antibacterial Activity

This compound has been synthesized and evaluated for its potential as an antibacterial agent. Studies have shown that certain derivatives exhibit moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains . The structure-activity relationship of these derivatives is a key area of research, aiming to enhance their efficacy as antibacterial agents.

Cancer Therapy

Research has indicated that derivatives of this compound have promising anti-cancer properties. They have been tested for antiproliferative action against various human cancer cell lines, including colon cancer cell lines HCT-116 and HT-29 . Some derivatives have shown significant activity, suggesting potential use in cancer therapy.

Kinase Inhibition

The compound’s derivatives have been evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . These kinases are important targets in cancer treatment because they play a role in cell growth and angiogenesis. The most promising compounds have exhibited excellent antiproliferative activities and kinase inhibitory activities.

Neuropharmacology

In neuropharmacology, derivatives of this compound have been compared with benzodiazepine receptor agonists for their effects on GABA-induced currents in rat cerebral cortex, cerebellar Purkinje, and spinal ventral horn neurons . This suggests potential applications in the development of new anxiolytic or sedative drugs.

Diabetes Management

Some derivatives have been studied for their potential as dipeptidyl peptidase IV inhibitors, which are used in the treatment of type 2 diabetes . These inhibitors work by prolonging the action of incretin hormones, thereby increasing insulin secretion and decreasing blood glucose levels.

Energetic Materials

The structural motif of this compound has been explored for applications in energetic materials. Studies have focused on the relationship between molecular structure and sensitivity, with the aim of developing new primary explosives .

Safety and Hazards

The safety data sheet for a related compound, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Mécanisme D'action

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. As research progresses, it is expected that the compound’s effects on various biochemical pathways will be identified and understood .

Pharmacokinetics

These properties are crucial in determining the compound’s bioavailability, which is the proportion of the drug that enters circulation and is able to have an active effect .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. As research progresses, these effects will be identified and characterized, providing valuable information about the compound’s potential therapeutic applications .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and carries out its functions. Specific details about how environmental factors influence the action of 6-hydrazinyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine are currently unknown .

Propriétés

IUPAC Name |

[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N6/c7-6(8,9)5-13-12-4-2-1-3(11-10)14-15(4)5/h1-2H,10H2,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPXGNHYTITSIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2N=C1NN)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Trifluoromethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-hydrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

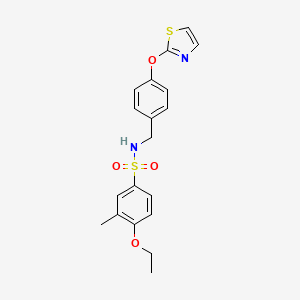

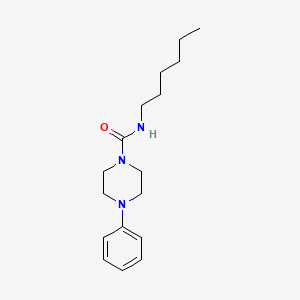

![2-(2-cyanoacetamido)-N-ethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2858653.png)

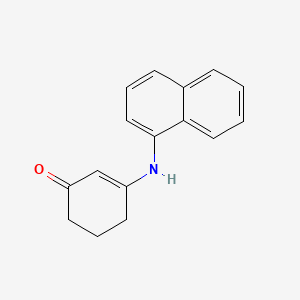

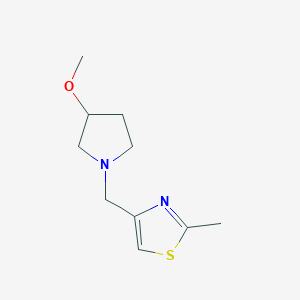

![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-bromobenzyl)sulfonyl]-1H-indole](/img/structure/B2858658.png)

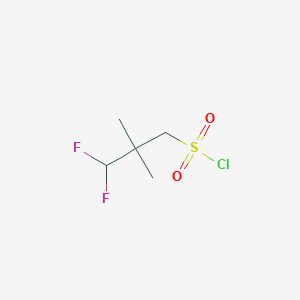

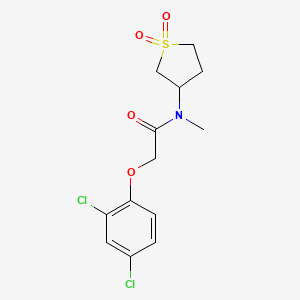

![N-(6-Oxo-2-propan-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)but-2-ynamide](/img/structure/B2858661.png)

![2-(4-Bromophenyl)-1-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]-6,6-dimethyl-5,7-dihydroindol-4-one](/img/structure/B2858664.png)

![Tert-butyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate](/img/structure/B2858665.png)